4-Bromo-3-methyl-5-phenylisoxazole
Overview
Description
4-Bromo-3-methyl-5-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a phenyl group at the fifth position on the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Mode of Action
Isoxazoles, in general, interact with their targets in various ways depending on the specific drug and target . More research is needed to elucidate the exact interaction of 4-Bromo-3-methyl-5-phenylisoxazole with its targets.
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological processes, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methyl-5-phenylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters . These interactions highlight the compound’s potential as an anti-inflammatory and neuroactive agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and MAO enzymes, leading to their inhibition . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It can degrade over time when exposed to light and heat, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can induce toxic effects, such as liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular localization of this compound can impact its activity and function, as it interacts with various biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-phenylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can lead to the formation of the desired isoxazole derivative . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which has been reported to enhance reaction rates and yields. This approach involves the use of microwave irradiation to promote the cyclization reaction, reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-5-phenylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the third position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding isoxazolines or isoxazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methyl-5-phenylisoxazole or 4-thiocyanato-3-methyl-5-phenylisoxazole.
Oxidation Reactions: Products include 3-carboxy-4-bromo-5-phenylisoxazole or 3-formyl-4-bromo-5-phenylisoxazole.
Reduction Reactions: Products include 3-methyl-4-bromo-5-phenylisoxazoline or 3-methyl-4-bromo-5-phenylisoxazolidine.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Isoxazole derivatives, including 4-Bromo-3-methyl-5-phenylisoxazole, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-5-phenylisoxazole
- 4-Fluoro-3-methyl-5-phenylisoxazole
- 4-Iodo-3-methyl-5-phenylisoxazole
Uniqueness
4-Bromo-3-methyl-5-phenylisoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications .
Properties
IUPAC Name |
4-bromo-3-methyl-5-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZPMYDRPGDHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505222 | |
Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-50-5 | |
Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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